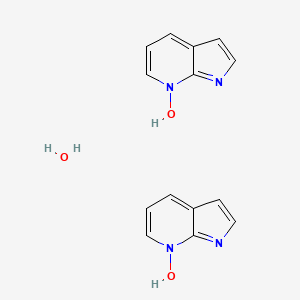

7-Azaindole N-oxide hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-hydroxypyrrolo[2,3-b]pyridine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N2O.H2O/c2*10-9-5-1-2-6-3-4-8-7(6)9;/h2*1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKTXWVCKFOLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=CC2=C1)O.C1=CN(C2=NC=CC2=C1)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746265 | |

| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-61-6 | |

| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Azaindole Systems in Heterocyclic Chemistry

Azaindoles, also known as pyrrolopyridines, are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyridine (B92270) ring and a pyrrole (B145914) ring. rsc.orgmathnet.ru The presence of the nitrogen atom in the six-membered ring classifies them as π-deficient heterocycles, while the five-membered pyrrole ring is π-excessive. mathnet.rupitt.edu This electronic dichotomy imparts unique chemical properties and reactivity to the azaindole scaffold. mathnet.ru

The position of the nitrogen atom in the pyridine ring gives rise to four possible isomers: 4-, 5-, 6-, and 7-azaindole (B17877). Each isomer exhibits distinct electronic and chemical characteristics. pitt.edu Azaindoles are found in a number of natural products and have become crucial subunits in many pharmaceutically important compounds, driving the development of numerous synthetic methodologies. rsc.orguni-rostock.deresearchgate.net Their ability to act as a hinge-binding motif has made them a privileged fragment in the design of kinase inhibitors. jst.go.jpnih.govnih.gov

Distinctive Features of N Oxide Derivatives in Azaheterocycles

The introduction of an N-oxide functionality to an azaheterocycle, such as in 7-azaindole (B17877) N-oxide, significantly alters the electronic properties and reactivity of the parent molecule. chemrxiv.orgresearchgate.net The N-oxide group acts as a strong electron-withdrawing group, which can activate the heterocyclic ring towards certain reactions. chemrxiv.org It can also serve as an internal oxidant and a directing group in various chemical transformations, enabling selective functionalization of the molecule. acs.org

Furthermore, the N-oxide moiety can participate in coordination with metal ions and form hydrogen bonds, influencing the supramolecular assembly and crystalline structure of its derivatives. rsc.orgrsc.org This property is particularly relevant in the design of coordination polymers and metallo-supramolecular architectures. rsc.org

Coordination Chemistry and Supramolecular Interactions of 7 Azaindole N Oxide Hemihydrate

7-Azaindole (B17877) N-oxide as a Ligand System

7-Azaindole N-oxide (referred to as HL in its protonated form) is a heterocyclic compound that serves as a compelling ligand in coordination chemistry. researchgate.netnsf.gov It features a neutral oxo donor group on the pyridine (B92270) ring, adjacent to a convergent N-H hydrogen bond donor on the pyrrole (B145914) ring. researchgate.netnsf.gov This unique arrangement allows it to participate in both direct coordination to metal ions and intricate hydrogen-bonding networks, which can cooperatively influence the final structure of metallic assemblies. researchgate.netnsf.gov The presence of the highly polar N-oxide group is a critical feature, enhancing its coordination capabilities and influencing the electronic properties of the system. organic-chemistry.org

The structural versatility of 7-Azaindole N-oxide allows it to adopt several coordination modes when interacting with different metal ions. researchgate.netnsf.govrsc.org Its behavior has been structurally characterized with lanthanide and copper ions, showcasing its adaptability as a ligand. researchgate.netrsc.org

With lanthanide ions such as Europium (Eu³⁺), Gadolinium (Gd³⁺), and Ytterbium (Yb³⁺), the protonated 7-Azaindole N-oxide ligand (HL) coordinates in a neutral fashion through the N-oxide oxygen atom. researchgate.netnsf.gov In the presence of copper(II), the ligand is readily deprotonated to form the 7-azaindolide N-oxide anion (L⁻), which then acts as a chelating agent. researchgate.netnsf.gov

While its coordination with lanthanides and copper is well-documented, structurally characterized coordination complexes of 7-Azaindole N-oxide with silver (Ag⁺) ions have not been described in the reviewed scientific literature. Research on silver complexes has predominantly focused on the 7-azaindole scaffold without the N-oxide functionality. researchgate.net

7-Azaindole N-oxide demonstrates both terminal and bridging coordination behaviors, contributing to the formation of diverse structural motifs. researchgate.net

Terminal Coordination: In several lanthanide complexes, such as [Eu(NO₃)₃(HL)₃] and [Gd(NO₃)₃(HL)₃], three 7-Azaindole N-oxide ligands coordinate to a single metal center in a terminal fashion. researchgate.netnsf.gov Each ligand binds exclusively through its N-oxide oxygen atom to the central lanthanide ion. researchgate.net Similarly, in a mixed-ligand ytterbium complex, terminal coordination is observed.

Bridging Coordination: The ligand's ability to bridge two metal centers is evident in the dinuclear europium complex [Eu₂(μ₂-HL)₂(HL)₄Cl₆]. In this structure, two of the 7-Azaindole N-oxide ligands act as bridging units (μ₂-HL), linking the two Eu³⁺ ions. The remaining four ligands in the complex are terminally coordinated. researchgate.netnsf.gov This dual capacity for both terminal and bridging modes highlights the ligand's role in constructing higher-order crystalline assemblies. A dimeric copper(II) complex, where two ligand units bridge two copper centers, has also been structurally characterized. rsc.org

Table 1: Observed Coordination Modes of 7-Azaindole N-oxide (HL)

| Metal Ion | Complex Formula | Coordination Mode | Reference |

|---|---|---|---|

| Europium (Eu³⁺) | [Eu(NO₃)₃(HL)₃] | Terminal | researchgate.netnsf.gov |

| Gadolinium (Gd³⁺) | [Gd(NO₃)₃(HL)₃] | Terminal | researchgate.netnsf.gov |

| Europium (Eu³⁺) | [Eu₂(μ₂-HL)₂(HL)₄Cl₆] | Terminal and Bridging | researchgate.netnsf.gov |

| Ytterbium (Yb³⁺) | [YbCl₃(HL)₃][YbCl(HL)₅OH₂]2Cl | Terminal | researchgate.netnsf.gov |

| Copper (Cu²⁺) | [CuL₂] | Chelating | researchgate.netnsf.gov |

| Copper (Cu²⁺) | Dimeric Cu(II)-7-AINO complex | Bridging | rsc.org |

Upon deprotonation, the 7-azaindolide N-oxide anion (L⁻) functions as a bidentate chelating ligand. This behavior is observed in the reaction with copper(II) salts, leading to the formation of the neutral complex [CuL₂]. researchgate.netnsf.gov In this complex, the ligand coordinates to the copper center through both the N-oxide oxygen atom and the nitrogen atom of the deprotonated pyrrole ring. researchgate.netnsf.gov This chelation demonstrates the ligand's flexibility, switching from a monodentate neutral ligand to a bidentate anionic ligand depending on the reaction conditions and the metal ion present. researchgate.net

The N-oxide group is central to the coordination ability of 7-Azaindole N-oxide. It provides a neutral, oxophilic donor site that readily binds to hard metal ions like lanthanides. researchgate.net The N⁺-O⁻ bond is highly polar, making the oxygen atom an effective Lewis base for metal coordination. organic-chemistry.org

The presence of the N-oxide group, in conjunction with the adjacent N-H group on the pyrrole ring, creates a pre-organized site for simultaneous metal coordination and hydrogen bond donation. This dual functionality is crucial, as the hydrogen bonds appear to reinforce and stabilize the coordination environment, particularly in the otherwise labile N-oxide-lanthanide interactions. This cooperative effect hints at the N-oxide group's role in promoting specific and stable geometric outcomes in the solid state. researchgate.net

Coordination Modes to Metal Centers (e.g., Lanthanides, Copper, Silver)

Hydrogen Bonding in 7-Azaindole N-oxide Hemihydrate Coordination Complexes

Both intramolecular and intermolecular hydrogen bonds are prevalent in the lanthanide complexes of 7-Azaindole N-oxide, creating robust supramolecular networks. researchgate.netnsf.gov

Intramolecular Hydrogen Bonding: In the europium and gadolinium nitrate (B79036) complexes, [Eu(NO₃)₃(HL)₃] and [Gd(NO₃)₃(HL)₃], the three coordinated ligands are arranged in a propeller-like fashion. researchgate.netnsf.gov The N-H group of each ligand forms a hydrogen bond with a nitrate anion that is also coordinated to the central metal ion. This network of intramolecular hydrogen bonds results in a C₃-symmetric, 15-membered cyclic motif that encircles the metal ion, lending significant stability to the complex. Spectroscopic evidence suggests this cooperative assembly persists in solution. researchgate.netnsf.gov In a ytterbium chloride complex, intramolecular N-H···Cl contacts are also observed. researchgate.netnsf.gov

Intermolecular Hydrogen Bonding: Beyond the individual complex unit, intermolecular hydrogen bonds dictate the extended crystal packing. In the ytterbium complex, intermolecular interactions involving tridentate anion binding contribute to the higher-order assembly. researchgate.netnsf.gov The combination of direct metal coordination and extensive hydrogen bonding demonstrates the utility of this ligand system in designing stable and predictable crystalline structures.

Table 2: Hydrogen Bonding Interactions in Lanthanide Complexes of 7-Azaindole N-oxide (HL) | Complex | Hydrogen Bond Type | Description | Reference | | :--- | :--- | :--- | :--- | | [Eu(NO₃)₃(HL)₃] | Intramolecular | N-H···O(nitrate) | Forms a C₃-symmetric 15-membered ring around the Eu³⁺ ion. | researchgate.net | | [Gd(NO₃)₃(HL)₃] | Intramolecular | N-H···O(nitrate) | Forms a C₃-symmetric 15-membered ring around the Gd³⁺ ion. | researchgate.net | | [YbCl₃(HL)₃][YbCl(HL)₅OH₂]2Cl | Intramolecular & Intermolecular | N-H···Cl contacts and tridentate anion binding | Connects different components of the crystal lattice. | researchgate.netnsf.gov |

Impact on Coordination Sphere Geometry and Stability

The 7-azaindole framework is a recognized building block in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. researchgate.net The introduction of an N-oxide group in the 7-position of the azaindole ring alters the electronic distribution and steric profile of the ligand, which in turn influences the geometry and stability of the resulting metal complexes. The N-oxide moiety can act as a potent coordination site, often leading to the formation of stable chelate rings with metal centers.

Research into 7-azaindole derivatives has shown they form complexes with a variety of transition metals, and the coordination modes can be versatile. researchgate.netrsc.org For instance, ligands based on 7-azaindole have been shown to act as bidentate or tridentate ligands. researchgate.net The N-oxide functionality provides an additional oxygen donor atom, which can participate in coordination, potentially leading to different coordination geometries compared to the parent 7-azaindole. This can result in distorted geometries around the metal center, which can be beneficial for catalytic applications or the design of materials with specific electronic properties. The stability of these complexes is often enhanced by the chelate effect and the formation of intramolecular hydrogen bonds.

Role in Crystal Engineering and Supramolecular Assembly

Crystal engineering relies on the predictable formation of solid-state architectures through the control of intermolecular interactions. The this compound is a prime candidate for crystal engineering due to its multiple hydrogen bond donor and acceptor sites. The pyrrolic N-H group, the pyridine nitrogen (if not coordinated to a metal), the N-oxide oxygen, and the water molecule of hydration can all participate in a complex network of hydrogen bonds.

These interactions are fundamental in guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular structures. nih.gov The ability of 7-azaindole derivatives to form robust hydrogen-bonded frameworks has been demonstrated in the creation of porous organic materials. nih.gov The hemihydrate form, with its integral water molecule, can act as a bridge, connecting different N-oxide molecules and further stabilizing the crystalline lattice through additional hydrogen bonds. This intricate network of interactions is crucial for the rational design of crystalline materials with desired topologies and properties.

Formation of Higher-Order Crystalline and Metallo-Supramolecular Architectures

The principles of self-assembly and the design of extended networks are central to the development of functional metallo-supramolecular materials. The 7-Azaindole N-oxide ligand is a versatile building block for constructing such complex architectures.

Self-Assembly Principles in 7-Azaindole N-oxide Complexes

The formation of higher-order structures from 7-Azaindole N-oxide complexes is governed by the interplay of coordination bonds and non-covalent interactions. The primary driving force for the assembly is the coordination of the ligand to metal ions, which defines the initial geometry of the building units. These units then organize into larger architectures through self-assembly processes directed by hydrogen bonding and π-π stacking interactions. nih.gov

The N-H···N hydrogen bonds are a well-known feature of azaindole chemistry, leading to the formation of dimeric or catemeric structures. nih.gov In the case of the N-oxide, additional hydrogen bonding motifs involving the oxygen atom and any present water molecules become significant. These interactions, combined with the directional nature of the coordination bonds, allow for a high degree of control over the final supramolecular architecture.

Design of Extended Networks and Polymeric Structures

The design of extended networks and polymeric structures using 7-azaindole-based ligands is an active area of research. researchgate.net By choosing appropriate metal centers with specific coordination preferences and functionalizing the 7-azaindole N-oxide ligand, it is possible to create a variety of network topologies. For example, linear or T-shaped coordination modes of metal ions like silver(I) can lead to the formation of 1D chains or 2D grids. researchgate.net

The functionalization of the pyridine ring via the N-oxide is a known strategy in the synthesis of 7-azaindole derivatives. researchgate.net This modification can be used to tune the electronic properties and steric bulk of the ligand, thereby influencing the packing and dimensionality of the resulting metallo-supramolecular network. The ultimate goal is to create materials with specific functions, such as porosity for gas storage, luminescence for sensing or display applications, or catalytic activity. nih.govresearchgate.net The use of N-oxides in the synthesis of azaindoles has been explored, for instance, in palladium-catalyzed reactions to achieve specific regioselectivity, highlighting the chemical versatility of this class of compounds. nih.gov

Spectroscopic and Photophysical Properties of 7 Azaindole N Oxide Hemihydrate and Its Complexes

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination and investigation of the electronic properties of 7-Azaindole (B17877) N-oxide hemihydrate and its metallic complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 7-azaindole derivatives in solution. While specific NMR data for 7-Azaindole N-oxide hemihydrate is not extensively reported in publicly available literature, analysis of related 7-azaindole N-oxide compounds provides valuable insights into the expected spectral features.

In ¹H NMR spectra of 7-azaindole derivatives, the protons on the pyridine (B92270) and pyrrole (B145914) rings typically resonate in the aromatic region. The introduction of the N-oxide group is expected to induce downfield shifts for the protons on the pyridine ring due to the deshielding effect of the N-oxide moiety. Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbon atoms attached to or in close proximity to the N-oxide group would exhibit characteristic shifts. For instance, in related N-alkoxyimidazolylidene gold(I) complexes, the carbene center shows a marked upfield shift in the ¹³C NMR spectrum, highlighting the significant electronic influence of the alkoxy substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 7-Azaindole Derivatives (Note: Specific data for this compound is not available; ranges are based on related structures.)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.0 - 8.5 | Aromatic protons |

| ¹H | 10.0 - 12.0 | N-H proton (pyrrole) |

| ¹³C | 100 - 150 | Aromatic carbons |

Data is generalized from spectra of various 7-azaindole derivatives.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass of a molecule, which aids in confirming its elemental composition. In mechanistic studies, HRMS can be employed to identify and characterize reaction intermediates. For instance, in copper-catalyzed N-arylation reactions involving 7-azaindole, HRMS has been instrumental in confirming the presence of copper(I)-7-azaindole intermediates, providing evidence for the involvement of different copper oxidation states in the catalytic cycle. researchgate.net The precise mass measurement provided by HRMS allows for the confident identification of transient species and helps in piecing together complex reaction mechanisms.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 7-azaindole and its derivatives typically displays absorption bands in the UV region corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. For 7-azaindole, the absorption spectrum in the vapor phase shows a broad band between 240–300 nm with superimposed vibrational maxima. mdpi.com The introduction of an N-oxide group can influence the electronic structure, potentially leading to shifts in the absorption maxima. Furthermore, the formation of metal complexes with 7-Azaindole N-oxide can result in new absorption bands, often associated with metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Table 2: Typical UV-Vis Absorption Maxima for 7-Azaindole Derivatives (Note: Specific data for this compound is not available; values are based on related compounds.)

| Compound Type | λmax (nm) | Transition |

| 7-Azaindole | ~280-300 | π-π* |

| Metal Complexes | > 300 | MLCT/LMCT |

Data is generalized from spectra of various 7-azaindole derivatives and their complexes.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The N-O stretching vibration of the N-oxide group typically appears in the region of 1200-1300 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected around 3400 cm⁻¹. The presence of water of hydration would be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. Analysis of the IR spectra of metal complexes of 7-Azaindole N-oxide can provide insights into the coordination mode of the ligand, as shifts in the vibrational frequencies of the N-O and other coordinating groups can be observed upon complexation.

Table 3: Characteristic IR Absorption Frequencies for this compound (Note: These are expected ranges based on functional group analysis.)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 | O-H (water) | Stretching |

| ~3400 | N-H (pyrrole) | Stretching |

| ~3100 | C-H (aromatic) | Stretching |

| ~1600 | C=C (aromatic) | Stretching |

| 1200-1300 | N-O (N-oxide) | Stretching |

Photophysical Phenomena

The photophysical properties of 7-azaindole and its derivatives are of significant interest, particularly their luminescence characteristics, which make them suitable for applications as fluorescent probes and in organic light-emitting diodes (OLEDs).

7-Azaindole and its derivatives are known to exhibit fluorescence, and their metal complexes can also display phosphorescence. rsc.org The emission properties are highly dependent on the molecular structure, the surrounding environment, and the nature of any coordinated metal ions.

Fluorescence: 7-azaindole itself is a fluorescent molecule, although its quantum yield can be influenced by factors such as solvent polarity and hydrogen bonding. In nonpolar solvents, the neutral form of some azaindole derivatives has been found to be nonfluorescent. researchgate.net The introduction of an N-oxide group can modulate the fluorescence properties by altering the energy levels of the excited states. Complexes of 7-azaindole derivatives with metals such as zinc(II) have been shown to be luminescent. acs.org

Phosphorescence: While 7-azaindole itself is primarily fluorescent at room temperature, its metal complexes, particularly with heavy transition metals like platinum(II) and copper(I), can exhibit phosphorescence. rsc.orgqueensu.ca This is due to enhanced intersystem crossing from the singlet excited state to the triplet excited state, facilitated by the heavy atom effect of the metal ion. The phosphorescence emission is typically observed at longer wavelengths compared to fluorescence and has a longer lifetime. Some copper(I) complexes of 7-azaindole derivatives have been found to display exceptionally bright phosphorescence at room temperature. queensu.ca

Table 4: General Luminescence Properties of 7-Azaindole Derivatives and their Complexes

| Compound Type | Emission Type | Typical Emission Wavelength Range (nm) |

| 7-Azaindole Derivatives | Fluorescence | 350 - 450 |

| Metal Complexes (e.g., Zn(II)) | Fluorescence | 400 - 550 |

| Metal Complexes (e.g., Pt(II), Cu(I)) | Phosphorescence | 450 - 600 |

Ranges are generalized from data on various 7-azaindole derivatives and their complexes.

Excited-State Proton Transfer (ESPT) Behavior

Excited-state proton transfer (ESPT) is a well-documented phenomenon for the parent compound, 7-azaindole. Upon electronic excitation, 7-azaindole can undergo a double proton transfer within its dimer, a process that has been extensively studied as a model for DNA base pairs. This process involves the transfer of a proton from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7) of the adjacent molecule within the hydrogen-bonded dimer, resulting in a tautomeric species with a significantly red-shifted fluorescence emission. In protic solvents like alcohols, a similar solvent-mediated ESPT can occur.

For this compound, the presence of the N-oxide functionality at the N7 position fundamentally alters the landscape for ESPT. The N-oxide oxygen atom is a strong hydrogen bond acceptor, but the nitrogen atom to which it is attached is no longer a proton acceptor site in the same way as the pyridinic nitrogen in 7-azaindole. This modification is expected to inhibit the canonical double proton transfer pathway observed in 7-azaindole dimers.

While direct experimental studies on the ESPT behavior of this compound are not extensively available in the current literature, we can infer its likely behavior. The potential for ESPT would depend on the specific hydrogen bonding interactions present in the excited state. In the solid state, the hemihydrate forms dimeric structures. If these dimers involve hydrogen bonding between the N1-H of one molecule and the N-oxide oxygen of another, a different mode of intermolecular proton transfer might be envisaged, although this is speculative without direct experimental evidence.

In complexes of 7-Azaindole N-oxide, the coordination of the N-oxide oxygen to a metal ion would further influence any potential ESPT process. The metal coordination would alter the electronic properties of the ligand and could either facilitate or hinder proton transfer depending on the nature of the metal and the coordination geometry.

Influence of N-Oxide on Photophysical Properties

The introduction of an N-oxide group to the 7-azaindole scaffold is anticipated to have a pronounced effect on its photophysical properties. Generally, N-oxidation of heterocyclic aromatic compounds can lead to several changes in their electronic spectra and excited-state dynamics.

Absorption and Emission Spectra: The N-oxide group acts as an auxochrome and can perturb the π-electronic system of the 7-azaindole core. This typically results in a red-shift of the lowest energy absorption and emission bands compared to the parent molecule. The zwitterionic nature of the N-oxide bond can also increase the polarity of the molecule, which can further influence the solvatochromic shifts of its spectral bands.

Fluorescence Quantum Yield and Lifetime: The N-oxide functionality can modulate the rates of both radiative and non-radiative decay pathways of the excited state. In some heterocyclic N-oxides, the presence of the N-O bond has been shown to either enhance or quench fluorescence depending on the specific molecular structure and environment. For instance, the N-oxide can introduce new vibrational modes that may facilitate non-radiative decay, potentially lowering the fluorescence quantum yield. Conversely, by altering the energy levels of singlet and triplet excited states, it could also lead to enhanced fluorescence. For 7-azaindole, where intersystem crossing can be a competing deactivation pathway, the N-oxide group could influence the efficiency of this process.

Complexation: Upon coordination to metal ions, the photophysical properties of 7-Azaindole N-oxide are expected to be significantly altered. Lanthanide complexes of 7-azaindole N-oxide have been synthesized, and in such complexes, the ligand can act as an antenna, absorbing light and transferring the excitation energy to the lanthanide ion, which then emits at its characteristic wavelengths. The efficiency of this energy transfer process would be a key determinant of the luminescence properties of the complex.

| Property | 7-Azaindole (in water) | Expected Influence of N-Oxide |

| Absorption Max (λabs) | Red-shifted from tryptophan | Further red-shift |

| Emission Max (λem) | ~399 nm | Red-shifted, sensitive to solvent polarity |

| Fluorescence Lifetime (τf) | ~910 ps | Potentially altered due to changes in radiative and non-radiative rates |

| Fluorescence Quantum Yield (Φf) | Moderate | Potentially enhanced or quenched |

Relationship between Solid-State Structure and Photophysics

The solid-state structure of this compound is crucial in determining its photophysical properties in the crystalline form. X-ray diffraction studies have revealed that 7-Azaindole N-oxide has a strong tendency for dimeric assembly in the solid state. These dimers are held together by hydrogen bonds. The specific arrangement of the molecules in the crystal lattice, including the intermolecular distances and orientations, will dictate the extent of electronic coupling between adjacent chromophores.

This intermolecular coupling can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). If the crystalline packing prevents non-radiative decay pathways that are active in solution, an enhancement of the solid-state emission could be observed. Conversely, if the packing promotes strong π-π stacking interactions, it could lead to the formation of excimers or other non-emissive species, resulting in fluorescence quenching.

The presence of water of hydration in the hemihydrate structure also plays a significant role. The water molecules can participate in the hydrogen-bonding network, influencing the crystal packing and, consequently, the photophysical properties.

In the case of metal complexes of 7-Azaindole N-oxide, the solid-state structure is dictated by the coordination geometry of the metal ion and the packing of the complex units. For lanthanide complexes, the crystal structure can influence the efficiency of the antenna effect by affecting the distance and orientation between the 7-Azaindole N-oxide ligand and the lanthanide ion. Furthermore, the rigidity of the crystal lattice can minimize vibrational quenching of the lanthanide's excited state, leading to enhanced luminescence compared to the solution phase. For instance, in lanthanide complexes of 7-azaindole-N-oxide, inner-sphere hydrogen bonding interactions have been observed, which can cooperatively stabilize the species in solution and influence their solid-state packing and luminescent properties.

Theoretical and Computational Studies of 7 Azaindole N Oxide Hemihydrate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in characterizing the geometry, electronic structure, and spectroscopic properties of 7-azaindole (B17877) and its derivatives. mdpi.commdpi.com These computational approaches allow for a detailed analysis of the molecule's behavior in both its ground and excited electronic states.

DFT has become a standard tool for investigating the ground-state properties of a wide range of molecules, including 7-azaindole derivatives. mdpi.comrsc.org These calculations provide crucial information about the molecule's stability, the nature of its chemical bonds, and the energetics of its formation.

DFT calculations are employed to model the electronic structure of 7-azaindole N-oxide. These studies provide insights into the distribution of electron density, the nature of the covalent bonds, and the effects of intermolecular interactions, such as hydrogen bonding in the hemihydrate form. The geometry of 7-azaindole derivatives can be optimized using DFT methods to predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. mdpi.com For instance, in related 7-azaindole compounds, DFT calculations have been used to analyze the influence of substituents on the molecular geometry. mdpi.com Furthermore, the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often calculated to understand the molecule's reactivity and electronic properties. rsc.orgrsc.org

Table 1: Representative Theoretical Data for 7-Azaindole Derivatives

| Computational Method | Property | Calculated Value | Reference |

| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Gap (for a 7-azaindole triazole derivative) | ~4.5 eV | rsc.org |

| DFT (ωB97X-D) | Average Relative Deviation in Bond Lengths (for a chloro-7-azaindole-3-carbaldehyde) | 0.36% | mdpi.com |

| DFT (ωB97X-D) | Average Relative Deviation in Bond Angles (for a chloro-7-azaindole-3-carbaldehyde) | 0.47% | mdpi.com |

This table presents illustrative data from DFT studies on related 7-azaindole compounds to demonstrate the type of information obtained from these calculations. The specific values for 7-Azaindole N-oxide hemihydrate may differ.

DFT calculations are a valuable tool for investigating the thermodynamics and kinetics of chemical reactions. rsc.orgrsc.org By calculating the energies of reactants, products, and transition states, researchers can determine the energetic viability of different reaction pathways. rsc.orgrsc.org For the formation of 7-azaindole N-oxide, DFT could be used to model the N-oxidation of 7-azaindole, providing insights into the reaction mechanism and the stability of the resulting N-oxide. researchgate.net For example, in the synthesis of 7-azaindoles, DFT calculations have been used to elucidate the role of additives and to understand the energetics of key steps like C-H activation and reductive elimination. rsc.orgrsc.org

TD-DFT is a widely used computational method for studying the electronic excited states of molecules. acs.orgbohrium.com It allows for the prediction and interpretation of a molecule's photophysical properties, such as its absorption and emission of light. acs.orgbohrium.com

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. acs.orgresearchgate.net These theoretical spectra can be compared with experimental UV-Vis absorption spectra to aid in the assignment of absorption bands to specific electronic transitions (e.g., π→π* or n→π*). semanticscholar.org For 7-azaindole and its derivatives, TD-DFT has been used to study their electronic spectra and understand how factors like solvent and hydrogen bonding affect the electronic transitions. acs.orgbohrium.comsemanticscholar.org

TD-DFT can also be used to simulate the emission properties of a molecule, such as its fluorescence. By optimizing the geometry of the first excited state, the energy of the emission from this state back to the ground state can be calculated, providing a theoretical prediction of the fluorescence wavelength. These simulations can also provide insights into the nature of the excited state and the changes in molecular geometry upon excitation. For 7-azaindole, which is known for its interesting photophysical properties, including excited-state proton transfer, TD-DFT has been a crucial tool in understanding its fluorescence behavior. acs.orgbohrium.com While the parent 7-azaindole exhibits dual fluorescence, the N-oxide derivative shows a single weak fluorescence band. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a microscopic lens through which the behavior of this compound can be understood at an atomic level. These computational techniques are instrumental in predicting the three-dimensional structure of the molecule and simulating its interactions with its environment over time.

The conformational landscape of this compound is determined by the spatial arrangement of its atoms and the orientation of the water molecule of hydration. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule and identify its most stable conformations.

Key to the structure of the hemihydrate is the intricate network of hydrogen bonds. The N-oxide group introduces a highly polar site, with the oxygen atom acting as a strong hydrogen bond acceptor. The pyrrolic N-H group and the water molecule serve as hydrogen bond donors. Computational studies on similar systems, such as 7-azaindole clustered with methanol, have shown that charge transfer plays a significant role in stabilizing these intermolecular hydrogen bonds. nih.govnih.gov In the case of the hemihydrate, it is predicted that a strong hydrogen bond forms between the N-oxide oxygen and a hydrogen atom of the water molecule. Further interactions are expected between the water molecule and the N-H group of the pyrrole (B145914) ring or the pyridine (B92270) nitrogen of a neighboring molecule.

Table 1: Predicted Intermolecular Interaction Energies in a this compound Dimer Model This table presents illustrative data based on typical computational findings for similar hydrogen-bonded systems.

| Interacting Pair | Interaction Type | Estimated Energy (kcal/mol) |

| N-oxide (O) ··· H-O (water) | Hydrogen Bond | -8.5 |

| Pyrrole (N-H) ··· O (water) | Hydrogen Bond | -5.2 |

| Water (O-H) ··· N (pyridine) | Hydrogen Bond | -4.8 |

| C-H ··· O (N-oxide) | Weak Hydrogen Bond | -1.5 |

Crystal structure prediction (CSP) methods are computational algorithms used to generate and rank the stability of possible crystal packing arrangements for a given molecule. researchgate.net For this compound, CSP would involve exploring the various ways the molecules and water of hydration can arrange themselves to form a stable, repeating three-dimensional lattice.

Table 2: Illustrative SAPT Decomposition of Interaction Energies for a 7-Azaindole N-oxide-Water Complex This table provides a hypothetical but representative breakdown of interaction energy components based on studies of similar N-oxide systems.

| Energy Component | Contribution (kcal/mol) |

| Electrostatics | -10.2 |

| Exchange | 7.5 |

| Induction | -3.1 |

| Dispersion | -2.7 |

| Total | -8.5 |

These simulations are vital for understanding polymorphism—the ability of a compound to exist in more than one crystal form—which has significant implications for the physical properties of the material.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of transient species like transition states and reaction intermediates that are often difficult to observe experimentally.

The N-oxide group in 7-azaindole can significantly alter its reactivity, making it a versatile intermediate in organic synthesis. For instance, N-oxides of azaindoles are used in regioselective arylation reactions. nih.gov Computational chemistry can be used to map out the entire reaction pathway for such transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.

For example, in a palladium-catalyzed direct arylation, DFT calculations could be used to model the oxidative addition, C-H activation, and reductive elimination steps. The transition state for the rate-determining step can be located and its structure analyzed to understand the factors that control the reaction's efficiency and selectivity.

Many synthetic applications of 7-azaindole derivatives involve transition metal catalysis. nih.govrsc.org Computational studies are invaluable for understanding the intricate steps of a catalytic cycle. In the context of reactions involving 7-Azaindole N-oxide, theoretical calculations can help to identify the active catalytic species and rationalize the role of ligands and additives.

For instance, in copper-catalyzed Chan-Lam coupling reactions of 7-azaindole, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to rationalize the reaction intermediates and their electronic transitions. researchgate.net Similar computational approaches could be applied to reactions involving the N-oxide to understand how it coordinates to the metal center and influences the catalytic cycle. The formation of key intermediates, such as metal-N-oxide complexes, can be modeled to confirm their structure and stability, providing a deeper understanding of the reaction mechanism.

Reactivity Profiles and Transformational Chemistry of 7 Azaindole N Oxide Hemihydrate

Reactions at the N-Oxide Moiety

The N-oxide functional group is a key center of reactivity in the 7-azaindole (B17877) N-oxide molecule, participating in several important transformations.

Oxygen Atom Transfer Reactions

The N-oxide can act as an oxygen atom donor. Deoxygenation of 7-azaindole N-oxides can be achieved using reagents like phosphorus trichloride, which results in the formation of the corresponding 7-azaindole. researchgate.net This reaction is a common strategy to remove the N-oxide group after it has served its purpose in directing other functionalizations.

Furthermore, a regioselective deoxygenative C-H thiolation of 7-azaindole N-oxides with disulfides has been reported. acs.org This reaction, catalyzed by I2/PEG-200, demonstrates the ability of the N-oxide to facilitate functionalization at other positions of the heterocyclic core concurrently with its removal. acs.org

Reactivity as an Electrophile or Nucleophile

The N-oxide group significantly influences the electrophilic and nucleophilic character of the 7-azaindole system. While the N-oxide itself can be considered a nucleophilic center due to the lone pairs on the oxygen atom, its primary role is to activate the pyridine (B92270) ring for various transformations. researchgate.netacs.org The oxygen atom can coordinate to Lewis acids, which can facilitate reactions at other parts of the molecule.

The N-oxide functionality can also be involved in directing metallation reactions. For instance, N-7 carbamoyl (B1232498) azaindoles undergo regioselective metallation at the C-6 position. scispace.com This highlights the role of the N-oxide, in concert with other directing groups, in controlling the site of deprotonation and subsequent electrophilic quench. scispace.com

Reactivity of the Azaindole Ring System

The fused pyrrolopyridine core of 7-azaindole N-oxide exhibits a rich and complex reactivity pattern, influenced by the electronic nature of both the pyrrole (B145914) and pyridine N-oxide rings.

Electrophilic Substitution Reactions and Regioselectivity

The presence of the N-oxide group generally directs electrophilic substitution to specific positions on the pyridine ring. For instance, halogenation of 7-azaindole N-oxide with acid halides in tetrahydrofuran (B95107) leads to the formation of 6-halo-7-azaindole derivatives. nii.ac.jpscribd.com This regioselectivity is a key feature of the Reissert-Henze type reaction. nii.ac.jp

Nitration of 6-methyl-7-azaindole N-oxide results in a mixture of 3- and 4-nitro derivatives, indicating that the directing influence of the pyrrole nitrogen can compete with that of the N-oxide. researchgate.netscribd.com The regioselectivity of electrophilic substitution can also be influenced by the reaction conditions and the specific electrophile used. For example, direct C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using sulfonyl chlorides and a promoter. acs.org

Table 1: Regioselectivity in Electrophilic Substitution of 7-Azaindole N-oxide Derivatives

| Electrophile/Reaction | Position of Substitution | Reagents | Yield (%) | Reference |

| Halogenation (Cl) | C-6 | Benzoyl chloride, THF | 57-66 | nii.ac.jp |

| Halogenation (Br) | C-6 | Benzoyl bromide, THF | 57-66 | nii.ac.jp |

| Nitration | C-3 and C-4 | Nitrating agent | 71 (mixture) | researchgate.netscribd.com |

| Sulfenylation | C-3 | Sulfonyl chloride, TBAI | Moderate to excellent | acs.org |

| Arylation | Azine ring | Pd(OAc)2/DavePhos | Good | nih.gov |

Nucleophilic Substitution Reactions

The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C-4 and C-6 positions. researchgate.net This is a consequence of the electron-withdrawing nature of the N-oxide functionality, which lowers the electron density in the pyridine ring. The introduction of chloro and morpholino substituents at the 4-position of the 7-azaindole ring has been achieved via the N-oxide. researchgate.net

Furthermore, 6-substituted 7-azaindoles can be synthesized from 7-azaindole N-oxide through a one-pot reaction with various nucleophiles, including N-, O-, and S-nucleophiles, as well as cyanide. scispace.com This process often involves an initial activation step, such as O-methylation of the N-oxide. scispace.com

Table 2: Nucleophilic Substitution Reactions on the 7-Azaindole N-oxide System

| Nucleophile | Position of Substitution | Reaction Conditions | Product Type | Reference |

| Amines (primary) | C-4 | - | 4-Amino-5-azaindole (rearrangement product) | beilstein-journals.org |

| Amides | C-4 | Pd(OAc)2, Xantphos, Cs2CO3 | 4-Amido-7-azaindole | beilstein-journals.org |

| Phenols | C-4 | Pd(OAc)2, Xantphos, K2CO3 | 4-Phenoxy-7-azaindole | beilstein-journals.org |

| Cyanide | C-6 | Base-catalyzed, one-pot | 6-Cyano-7-azaindole | scispace.com |

Rearrangement Reactions

The 7-azaindole N-oxide framework can undergo rearrangement reactions, particularly under conditions of nucleophilic substitution. For example, the reaction of 4-chloro-7-azaindole (B22810) with primary amines can lead to the formation of 5-azaindole (B1197152) rearrangement products. pitt.edu This suggests a complex reaction pathway that may involve ring-opening and ring-closing steps.

Another notable rearrangement is the "directed metalation-group dance." scispace.com In this process, a carbamoyl group initially at the N-7 position can migrate to the N-1 position, allowing for sequential functionalization at different sites of the azaindole core. scispace.com This strategy highlights the dynamic nature of substituents on the 7-azaindole scaffold and provides a powerful tool for the synthesis of polysubstituted derivatives. scispace.com

Mechanistic Investigations of Chemical Transformations

The reactivity of 7-azaindole N-oxide hemihydrate has been the subject of detailed mechanistic studies, aiming to understand the intricate pathways and intermediates that govern its chemical transformations. These investigations, often employing a combination of spectroscopic techniques and computational modeling, have provided valuable insights into the factors controlling the outcome of these reactions.

Detailed Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving 7-azaindole N-oxide has been a key area of research, particularly for metal-catalyzed processes. These studies have revealed the step-by-step sequences through which reactants are converted into products.

In the copper-catalyzed N-arylation of 7-azaindole N-oxides (7-AINO) using boronic acids, a comprehensive mechanistic pathway has been proposed. acs.org This process is understood to proceed under base-free conditions, with fluoride (B91410) ions playing a critical role throughout the catalytic cycle. acs.org The reaction is initiated by the formation of a copper(II)-7-AINO complex, which then interacts with fluoride ions to generate a catalytically active monomeric fluorinated copper(II) complex. acs.org

For the synthesis of 7-azaindoles from 2-aminopyridine (B139424) and alkynes catalyzed by rhodium(III), density functional theory (DFT) simulations have been instrumental in mapping out the reaction profile. nih.govrsc.org These studies have shown that an external Ag⁺ oxidant plays a crucial role by oxidizing neutral Rh(III) intermediates, thereby promoting the catalytic activity. nih.govrsc.org The proposed pathway involves a concerted metalation-deprotonation (CMD) step, 1,2-alkyne insertion, and reductive elimination. rsc.org The presence of the silver additive is believed to accelerate these key steps. rsc.org

Another significant transformation is the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles. The proposed reaction pathway begins with the thermal decomposition of molecular iodine to generate an iodine radical. acs.org This radical then reacts with a thiol to form an electrophilic species, which subsequently undergoes an electrophilic substitution reaction at the C-3 position of the 7-azaindole. acs.org The final product is formed upon the loss of HI, which is then oxidized by DMSO to regenerate the iodine catalyst, thus completing the cycle. acs.org

A proposed mechanism for the synthesis of certain 7-azaindole derivatives involves an initial Knoevenagel condensation between an aldehyde and a cyclic-1,3-dione, forming a conjugated electron-deficient intermediate. uni-rostock.de This is followed by a Michael addition with a 5-aminopyrrole. uni-rostock.de Subsequent intramolecular cyclization and further reactions lead to the final 7-azaindole scaffold. uni-rostock.de

The Reissert-Henze reaction provides a pathway for the synthesis of 6-substituted 7-azaindoles. thieme-connect.com This one-pot reaction proceeds through the selective O-methylation of 7-azaindole-N-oxide, followed by a base-catalyzed reaction with a variety of nucleophiles. thieme-connect.com

Intermediate Identification and Characterization

A critical aspect of mechanistic elucidation is the identification and characterization of transient intermediates, which provides direct evidence for the proposed reaction pathways. A variety of spectroscopic and analytical techniques have been employed for this purpose.

In the copper-catalyzed N-arylation of 7-azaindole N-oxide, a monomeric Cu(II)-7-AINO complex has been identified as a key reaction intermediate. acs.org Its dimeric analog has also been isolated and characterized using X-ray analysis and mass spectroscopy. acs.org The subsequent transformation of this complex into the catalytically active monomeric fluorinated Cu(II)-complex was confirmed by ¹⁹F NMR, mass, and EPR spectroscopy. acs.org

During the Chan-Lam cross-coupling for the N-arylation of 7-azaindole, two dimeric copper(II)-7-azaindole complexes, one of which includes the base DBU, have been identified and characterized both structurally and spectroscopically prior to the addition of arylboronic acid. researchgate.netresearchgate.net The transmetalated monomeric aryl-copper(II) species, generated from the dimeric unit, is oxidized to an aryl-copper(III) intermediate, which has been authenticated using UV-vis spectroscopy. researchgate.netresearchgate.net Furthermore, the involvement of Cu(II)/Cu(III)/Cu(I) species in the Chan-Lam type coupling has been supported by the confirmation of a copper(I)-7-azaindole intermediate via high-resolution mass spectrometry (HRMS). researchgate.netresearchgate.net

For the CuI/DMAP-catalyzed N-alkynylation of 7-azaindoles, mechanistic studies combining density functional theory (DFT) calculations and ultraviolet-visible (UV) spectroscopy have revealed the formation of a [CuII(DMAP)₂I₂] species, which acts as the active catalyst. nih.govresearchgate.net

In the iodine-catalyzed C-3 chalcogenation, an electrophilic species, RS-I, is proposed as an intermediate formed from the reaction of an iodine radical with a thiol. acs.org Following this, another intermediate is generated through the direct electrophilic substitution of this species onto the C-3 position of the 7-azaindole. acs.org

Computational studies on the Rh(III)-catalyzed synthesis of 7-azaindole have identified a cationic Rh(III)-pyridyl⁺ complex as the catalytically relevant species that undergoes C-H activation. rsc.org

The table below summarizes the key intermediates identified in various transformations of 7-azaindole N-oxide and related compounds.

| Reaction | Intermediate | Method of Identification/Characterization |

| Cu-catalyzed N-arylation | Monomeric Cu(II)-7-AINO complex | Spectroscopy, Crystallography acs.org |

| Cu-catalyzed N-arylation | Dimeric Cu(II)-7-AINO complex | X-ray analysis, Mass spectroscopy acs.org |

| Cu-catalyzed N-arylation | Monomeric fluorinated Cu(II)-complex | ¹⁹F NMR, Mass spectroscopy, EPR spectroscopy acs.org |

| Chan-Lam N-arylation | Dimeric copper(II)-7-azaindole complexes | Single-crystal X-ray analysis, Spectroscopy researchgate.netresearchgate.net |

| Chan-Lam N-arylation | Aryl-copper(III) intermediate | UV-vis spectroscopy researchgate.netresearchgate.net |

| Chan-Lam N-arylation | Copper(I)-7-azaindole intermediate | HRMS researchgate.netresearchgate.net |

| CuI/DMAP-catalyzed N-alkynylation | [CuII(DMAP)₂I₂] | DFT calculations, UV-visible spectroscopy nih.govresearchgate.net |

| Iodine-catalyzed C-3 chalcogenation | RS-I (electrophilic species) | Proposed based on reaction mechanism acs.org |

| Rh(III)-catalyzed synthesis | Cationic Rh(III)-pyridyl⁺ complex | DFT calculations rsc.org |

Applications in Materials Science and Advanced Technologies

Optoelectronic Materials Development

The 7-azaindole (B17877) framework is a subject of significant interest for researchers in organic electronics and photonics due to its distinct electronic characteristics that can enhance material performance. researchgate.netbldpharm.com This has led to its exploration in components for light-emitting devices and as a gain medium for organic lasers.

Derivatives of 7-azaindole have been successfully utilized as new emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com Research has shown that a self-organizing gel (organogel) formed from 5-(4-nonylphenyl)-7-azaindole via self-assembly can function as an effective emitter layer in an OLED device. mdpi.com This approach demonstrates that leveraging the self-assembly capabilities of simpler organic molecules can be an efficient alternative to complex synthetic routes for creating highly emissive materials for OLEDs. mdpi.com The combination of a compound with strong fluorescent properties, which can be further enhanced through the process of gelation, presents a promising strategy for designing high-performance OLEDs. mdpi.com

The fundamental structure of an OLED consists of thin layers of organic materials positioned between two conductive electrodes (an anode and a cathode). mdpi.com The electroluminescence spectra of an OLED device using the 5-(4-nonylphenyl)-7-azaindole gel confirm its viability as a key component in next-generation displays and lighting. mdpi.com

The development of efficient organic solid-state lasers is contingent on a deep understanding of the relationship between chemical structure, intermolecular interactions within the crystal, and the resulting optical and electronic properties. researchgate.netcitedrive.combohrium.com Studies on novel 7-azaindole phenylhydrazone derivatives and their corresponding boron complexes have highlighted these critical dependencies. researchgate.netcitedrive.comcsic.es

A key finding is that while these compounds are weakly emissive when in a solution, they exhibit a dramatic enhancement in emission when processed into crystalline microfibers. researchgate.netcitedrive.combohrium.com This aggregation-induced emission leads to laser action at low pump fluence thresholds. citedrive.com The underlying mechanism for this performance is the partial inhibition of structural relaxation in the crystalline state, which suppresses non-radiative decay pathways. researchgate.netcitedrive.com This is a crucial factor for achieving effective lasing, underscoring the potential of these 7-azaindole-based materials for future optoelectronic applications, specifically in the realm of organic solid-state lasers. citedrive.combohrium.com

| Compound Type | Observation | Mechanism | Significance |

|---|---|---|---|

| 7-azaindole phenylhydrazone derivatives and their boron complexes | Weakly emissive in solution, but show sharp emission enhancement and laser action when processed into crystalline microfibers. researchgate.netcitedrive.com | Partial inhibition of structural relaxation in the solid state, which drives non-radiative decay. researchgate.netcitedrive.com | Demonstrates high potential for use in efficient organic solid-state lasers with low pump fluence thresholds. bohrium.com |

Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 7-azaindole N-oxide moiety is a powerful building block in this field, with its hydrogen-bonding capabilities enabling the construction of stable, higher-order crystalline assemblies. orcid.org The ability to form specific, highly ordered molecular packing is essential for developing functional materials with tailored properties. researchgate.net

The controlled assembly of molecules in a crystal lattice can lead to anisotropic properties, where the material's characteristics differ depending on the direction of measurement. In crystals of 7-azaindolium salts containing chloro-copper(II) anionic units, for example, the copper atoms have been refined anisotropically, indicating directional dependence in their thermal motion within the crystal structure. cdnsciencepub.com

Achieving control over this anisotropy is a key goal of crystal engineering. By understanding and manipulating the intermolecular interactions of 7-azaindole derivatives during crystallization, it is possible to guide their assembly into specific geometries. researchgate.net This control over the molecular packing directly influences the anisotropic behavior of the material along different crystal axes, which is crucial for various optical and electronic applications. researchgate.net

The principles of crystal engineering and self-assembly that are beneficial for OLEDs and lasers also apply to the creation of other photonic components, such as organic waveguides. mdpi.com An optical waveguide is a structure that guides light, and materials based on self-assembling molecules like 7-azaindole derivatives are promising candidates for these applications. mdpi.com

The ability to create highly ordered crystalline structures is essential for fabricating waveguides with efficient light propagation and minimal signal loss. Research into strain-sensitive optical waveguides has highlighted the value of using organic gels, which can be formed from molecules like 5-(4-nonylphenyl)-7-azaindole, as the guiding medium. mdpi.com The development of such materials is invaluable for applications in biomedical imaging and soft robotics, where flexible and biocompatible waveguides are required to transmit light through biological tissues or integrated sensory systems. mdpi.com

Concluding Perspectives and Future Research Directions

Summary of Key Advances in 7-Azaindole (B17877) N-oxide Chemistry

Recent years have witnessed significant progress in the synthetic manipulation and application of 7-azaindole N-oxides. A major breakthrough has been the utilization of the N-oxide as an activating group for the regioselective functionalization of the pyridine (B92270) ring, a transformation that is often challenging to achieve with the parent 7-azaindole.

Key advances include:

Metal-Catalyzed Cross-Coupling Reactions: The N-oxide has proven to be instrumental in directing metal-catalyzed reactions. For instance, palladium-catalyzed direct arylation of the azine ring of N-methyl 7-azaindole N-oxides has been successfully demonstrated. eurekaselect.comnih.gov This method allows for the selective introduction of aryl groups at positions that are otherwise difficult to access.

Copper-Catalyzed N-Arylation: 7-Azaindole N-oxide (7-AINO) has been shown to mediate copper-catalyzed N-arylation reactions. researchgate.net In these processes, 7-AINO can act as a ligand, influencing the catalytic cycle and enabling the formation of N-aryl 7-azaindole derivatives under mild conditions.

Functionalization of the Pyridine Ring: The presence of the N-oxide facilitates the functionalization of the pyridine ring, a topic that has been a subject of research for the past two decades. eurekaselect.comresearchgate.net This has expanded the toolkit for creating a diverse range of substituted 7-azaindole derivatives.

A summary of representative advances is presented in the table below.

| Advancement | Catalyst/Reagent | Key Feature | Significance |

| Direct Azine Arylation | Pd(OAc)2/DavePhos | Regioselective C-H functionalization | Access to novel polyaromatic 7-azaindole structures |

| N-Arylation | CuF2 | Acts as a ligand and promoter | Efficient synthesis of N-aryl 7-azaindole N-oxides |

| Pyridine Ring Functionalization | Various | N-oxide as an activating group | Broadens the scope of accessible 7-azaindole derivatives |

Unexplored Reactivity and Synthetic Frontiers

Despite the progress, the full synthetic potential of 7-azaindole N-oxide hemihydrate remains to be unlocked. Several areas of its reactivity are still underexplored, presenting exciting opportunities for future research.

Future synthetic frontiers may include:

Exploitation of the N-Oxide as a Traceless Directing Group: While the N-oxide is known to activate the azine ring, its subsequent removal (deoxygenation) can provide access to functionalized 7-azaindoles that would be challenging to synthesize directly. eurekaselect.com Developing a wider array of reactions that utilize the N-oxide as a transient directing group is a promising avenue.

acs.orgacs.org-Dipolar Cycloaddition Reactions: The N-oxide moiety can potentially participate in acs.orgacs.org-dipolar cycloaddition reactions, offering a pathway to novel fused heterocyclic systems. The exploration of this reactivity could lead to the discovery of new chemical entities with interesting biological or material properties.

Photocatalysis and Electrocatalysis: The application of modern synthetic methods like photocatalysis and electrocatalysis to the functionalization of 7-azaindole N-oxides is a largely unexplored area. researchgate.net These techniques could offer milder and more sustainable routes to novel derivatives.

Asymmetric Catalysis: The development of enantioselective transformations involving 7-azaindole N-oxides would be a significant step forward, particularly for applications in medicinal chemistry where chirality is often crucial.

Potential for Novel Material Design through Structural Modulation

The unique electronic and photophysical properties of the 7-azaindole core, combined with the tunability afforded by the N-oxide functionality, make these compounds promising candidates for the development of novel materials.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): 7-Azaindole derivatives have been identified as excellent blue emitters for OLEDs. rsc.org The introduction of an N-oxide and further structural modifications could be used to fine-tune the emission color, quantum yield, and stability of these materials, leading to more efficient and durable OLED devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the 7-azaindole N-oxide scaffold can act as coordination sites for metal ions. rsc.org This opens up the possibility of constructing novel coordination polymers and MOFs with interesting topologies and properties, such as gas storage, catalysis, or sensing.

Molecular Sensors: The fluorescence of 7-azaindole is known to be sensitive to its local environment. acs.org By strategically modifying the 7-azaindole N-oxide structure, it may be possible to design fluorescent probes for the detection of specific ions, molecules, or changes in environmental parameters like pH.

The table below outlines potential areas for material design.

| Material Application | Key Property to Modulate | Potential Impact of N-Oxide |

| OLEDs | Emission Wavelength, Quantum Efficiency | Tuning of electronic energy levels, enhanced charge transport |

| MOFs | Porosity, Catalytic Activity | Creation of new coordination modes, modification of electronic properties of metal centers |

| Fluorescent Sensors | Selectivity, Sensitivity | Alteration of photophysical properties upon analyte binding |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A deeper understanding of the structure, reactivity, and properties of this compound and its derivatives is crucial for accelerating progress in this field. The integration of advanced spectroscopic and computational methods will be indispensable in this endeavor.

Key techniques and their potential contributions include:

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have already been employed to study the electronic spectra of azaindoles. acs.org Further computational studies can provide valuable insights into reaction mechanisms, predict the outcomes of unexplored reactions, and guide the design of new molecules with desired electronic and photophysical properties.

Advanced NMR Spectroscopy: Multi-dimensional and multinuclear NMR techniques are powerful tools for the unambiguous characterization of complex 7-azaindole N-oxide derivatives and for studying their dynamic behavior in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, which is essential for understanding intermolecular interactions in the solid state and for validating computational models. researchgate.net

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques can be used to probe the excited-state dynamics of 7-azaindole N-oxide derivatives, providing crucial information for the design of new photofunctional materials. acs.org

By combining these advanced techniques, researchers can gain a comprehensive understanding of the fundamental aspects of 7-azaindole N-oxide chemistry, which will undoubtedly fuel future innovations in both synthesis and materials science.

Q & A

Basic: What are the optimal synthetic conditions for preparing 7-Azaindole N-oxide hemihydrate with >97% purity?

Methodological Answer:

The synthesis typically involves oxidizing 7-azaindole using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–5°C for 4–6 hours. Post-reaction, the crude product is purified via recrystallization from ethanol-water (1:1 v/v) to isolate the hemihydrate form. Purity verification requires HPLC with a C18 column (acetonitrile:water gradient, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical values). Contaminants like unreacted 7-azaindole or over-oxidized byproducts must be ruled out using LC-MS .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm the N-oxide structure (e.g., downfield shifts for N-oxide protons at δ 11.2–12.5 ppm).

- X-ray crystallography : Resolve the hemihydrate’s hydrogen-bonding network, focusing on O–H···N interactions between water and the N-oxide moiety.

- FT-IR : Validate N-O stretching vibrations at 1250–1300 cm⁻¹.

- TGA/DSC : Confirm water content (theoretical 6.7% for hemihydrate) and thermal stability up to 150°C .

Advanced: How does the hemihydrate form enhance 7-Azaindole N-oxide’s utility in asymmetric catalysis?

Methodological Answer:

The hemihydrate structure stabilizes chiral environments in organocatalytic systems via hydrogen-bonding interactions. For example, in asymmetric aldol reactions, the water molecules act as proton shuttles, improving enantioselectivity (e.g., >90% ee). Researchers should compare catalytic performance (TOF, enantiomeric excess) of anhydrous vs. hemihydrate forms under identical conditions. Kinetic studies (variable-temperature NMR) can elucidate water’s role in transition-state stabilization .

Advanced: How to address contradictions in reported crystallographic data for 7-Azaindole N-oxide derivatives?

Methodological Answer:

Discrepancies often arise from polymorphic variations or solvent inclusion. To resolve:

Replicate synthesis : Follow literature protocols exactly, including solvent choice and drying methods.

Control crystallization : Use seed crystals and slow evaporation to ensure phase purity.

Validate data : Cross-reference with Cambridge Structural Database entries and apply Rietveld refinement to powder XRD patterns.

Publish full crystallographic details : Include H-atom positions, thermal parameters, and cif files for reproducibility .

Advanced: What strategies minimize byproduct formation during N-oxidation of 7-Azaindole?

Methodological Answer:

- Stoichiometric control : Limit mCPBA to 1.05 equivalents to prevent over-oxidation.

- Temperature modulation : Maintain sub-10°C to suppress radical side reactions.

- Additive screening : Use radical scavengers (e.g., BHT) or Lewis acids (e.g., ZnCl2) to stabilize intermediates.

- In-situ monitoring : Track reaction progress via Raman spectroscopy (N-O peak at 950 cm⁻¹) to optimize quenching time. Post-synthesis, employ flash chromatography (silica gel, ethyl acetate:hexanes) to isolate the target compound .

Advanced: How to design experiments probing this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use software (AutoDock Vina) to predict binding modes with kinase ATP pockets, focusing on hydrogen bonds with hinge regions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffer (pH 7.4, 25°C).

- Cellular assays : Compare IC50 values in wild-type vs. mutant kinases (e.g., JAK2 V617F) to assess selectivity. Include hemihydrate stability tests in cell culture media (HPLC monitoring over 24h) .

Advanced: What computational methods validate the electronic effects of the N-oxide group in 7-Azaindole derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare charge distributions (Mulliken charges) and frontier orbitals (HOMO-LUMO gaps) of 7-azaindole vs. its N-oxide.

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions to predict nucleophilic attack sites.

- Solvent modeling : Apply PCM to simulate aqueous environments and assess hydration effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.